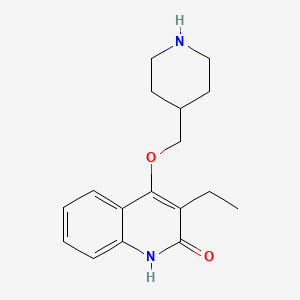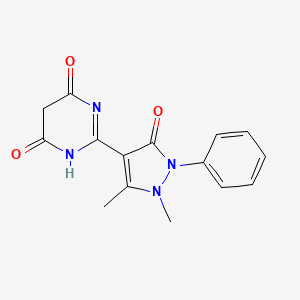![molecular formula C13H19NO B13894330 3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde](/img/structure/B13894330.png)
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde is an organic compound with the molecular formula C13H19NO. It is a benzaldehyde derivative characterized by the presence of a dimethylamino group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde typically involves the reaction of 2,4,6-trimethylbenzaldehyde with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2,4,6-Trimethylbenzaldehyde+Dimethylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include toluene and other organic solvents that can dissolve both reactants and products effectively.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylbenzaldehyde: Lacks the dimethylamino group, resulting in different reactivity and applications.
3-(Methylamino)methyl-2,4,6-trimethylbenzaldehyde: Similar structure but with a methylamino group instead of a dimethylamino group.
3-(Dimethylamino)methylbenzaldehyde: Similar structure but without the additional methyl groups on the benzene ring.
Uniqueness
3-[(Dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde is unique due to the presence of both the dimethylamino group and the trimethyl-substituted benzene ring. This combination imparts specific chemical properties and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
3-[(dimethylamino)methyl]-2,4,6-trimethylbenzaldehyde |
InChI |
InChI=1S/C13H19NO/c1-9-6-10(2)13(8-15)11(3)12(9)7-14(4)5/h6,8H,7H2,1-5H3 |
Clé InChI |
FYOLTQSXFYAPSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1CN(C)C)C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-N-[3-(dimethylamino)propyl]-2-N-methylbenzene-1,2-diamine](/img/structure/B13894260.png)

![[3-[(5-Bromo-2-methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13894265.png)



![tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate](/img/structure/B13894288.png)


![5-Bromo-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13894303.png)

![Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate](/img/structure/B13894318.png)
